molecular formula C16H32N2O2 B2833402 tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate CAS No. 1286274-16-5

tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate

Cat. No. B2833402
CAS RN: 1286274-16-5
M. Wt: 284.444
InChI Key: ZLXWNJLYNFKZQV-HDJSIYSDSA-N
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Description

Tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-(3-pentylamino)cyclohexanecarboxylate, is a chemical compound with the molecular formula C18H35NO2. This compound is a cyclohexylcarbamate derivative that has been studied for its potential applications in scientific research.

Scientific Research Applications

Physicochemical and Pharmacokinetic Properties

The tert-butyl group is a prevalent motif in medicinal chemistry, often incorporated into bioactive compounds. However, its inclusion can result in undesired property modulation, such as increased lipophilicity and decreased metabolic stability. A study by Westphal et al. (2015) compares the physicochemical data of drug analogues with various substituents, including tert-butyl, to identify alternatives for the drug discovery process Westphal et al., 2015.

Synthetic Chemistry of Bicyclo[1.1.1]pentane

Bicyclo[1.1.1]pentane (BCP) is valued in modern drug discovery for its three-dimensional cyclic scaffold, serving as a bioisostere for tert-butyl groups among others. Kanazawa and Uchiyama (2018) discuss the challenges and recent advances in synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives, highlighting the importance of BCP in enhancing drug candidates' permeability, solubility, and metabolic stability Kanazawa & Uchiyama, 2018.

Nanofiber Construction for Sensory Materials

Sun et al. (2015) synthesized new benzothizole modified carbazole derivatives, demonstrating the role of the tert-butyl moiety in organogel formation. The study explores the use of xerogel-based films from these derivatives for the high-performance detection of volatile acid vapors, highlighting the tert-butyl group's influence on material properties and sensory applications Sun et al., 2015.

properties

IUPAC Name

tert-butyl N-[4-(pentan-3-ylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-6-12(7-2)17-13-8-10-14(11-9-13)18-15(19)20-16(3,4)5/h12-14,17H,6-11H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXWNJLYNFKZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127325
Record name Carbamic acid, N-[trans-4-[(1-ethylpropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate

CAS RN

1286274-16-5
Record name Carbamic acid, N-[trans-4-[(1-ethylpropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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